molecular formula C4H4N2O2S B019379 3-Hydroxyisothiazole-5-carboxylate CAS No. 62020-63-7

3-Hydroxyisothiazole-5-carboxylate

Cat. No.: B019379
CAS No.: 62020-63-7
M. Wt: 144.15 g/mol
InChI Key: ZNGJTCRKBTXLLC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a significant branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. numberanalytics.com These non-carbon atoms, most commonly nitrogen, oxygen, or sulfur, are known as heteroatoms. numberanalytics.com The presence of heteroatoms imparts unique physical and chemical properties to these compounds compared to their carbocyclic counterparts. numberanalytics.comwebsite-files.com Heterocyclic compounds are abundant in nature, found in essential molecules like vitamins, hormones, and alkaloids. numberanalytics.com They are broadly classified based on ring size (e.g., five-membered or six-membered rings) and the type and number of heteroatoms present. numberanalytics.comnumberanalytics.com Their diverse structures lead to a wide range of chemical reactivity and biological activities, making them a cornerstone of pharmaceutical and agrochemical research. website-files.com

3-Hydroxyisothiazole-5-carboxylate belongs to this vast class of molecules. It is a derivative of isothiazole (B42339), a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. The "-carboxylate" suffix indicates the presence of a carboxylic acid or ester functional group, which significantly influences the molecule's properties and reactivity.

Overview of Isothiazole Scaffold in Scientific Research

The isothiazole ring system is a notable five-membered aromatic heterocycle that has garnered considerable attention in organic and medicinal chemistry. rsc.orgmedwinpublishers.com First synthesized in 1956, the chemistry of isothiazoles has rapidly advanced due to the broad spectrum of useful properties exhibited by its derivatives. medwinpublishers.com The presence of both sulfur and nitrogen atoms in a 1,2-relationship within the five-membered ring makes isothiazoles a significant class of compounds. rsc.org

The isothiazole scaffold is a versatile building block in the synthesis of new materials with interesting electronic, mechanical, or biological properties. medwinpublishers.comresearchgate.net In medicinal chemistry, isothiazole derivatives have been investigated for a wide array of pharmacological activities. rsc.orgmedwinpublishers.com For instance, isothiazoles fused to a benzene (B151609) ring are present in antipsychotic drugs. medwinpublishers.com The versatility of the isothiazole scaffold has also led to its use in the development of novel synthetic strategies and the construction of complex molecular structures. medwinpublishers.comresearchgate.net

Chemical Properties of this compound

PropertyValue
Molecular Formula C4H3NO3S
Molecular Weight 145.14 g/mol
CAS Number 100241-88-1

Research Findings

Synthesis of this compound and its Derivatives

The synthesis of isothiazole derivatives, including those with a carboxylate group, can be approached through various methods. A common strategy involves the cyclization of a precursor molecule containing the necessary nitrogen, sulfur, and carbon atoms in the correct arrangement. While specific, high-yield synthetic routes for this compound itself are not extensively detailed in the provided results, general principles for the synthesis of substituted isothiazoles can be inferred.

Research Applications

The isothiazole scaffold is a key component in many biologically active compounds. medwinpublishers.com While direct research applications of this compound are not explicitly detailed, the broader family of isothiazole and thiazole (B1198619) carboxylates has shown significant promise in medicinal chemistry.

For instance, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as potent inhibitors of the kinesin HSET (KIFC1), a protein implicated in the survival of some cancer cells. nih.gov The carboxylate group in these molecules is crucial for their activity. nih.gov Similarly, 5-isothiazolecarboxylic acid derivatives are being explored for their potential in antimicrobial, antiviral, and anticancer therapies due to their possible biological activities like enzyme inhibition. ontosight.ai The thiazole ring, a close structural relative of isothiazole, is present in numerous pharmacologically important drugs, including the anticancer drug dasatinib (B193332) and the antibacterial sulfathiazole. mdpi.com The carboxylic acid moiety is also an essential feature for the activity of some thiazole-based inhibitors. mdpi.com These examples highlight the potential of the this compound scaffold as a building block for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGJTCRKBTXLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SNC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20488205
Record name 3-Oxo-2,3-dihydro-1,2-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62020-63-7
Record name 3-Oxo-2,3-dihydro-1,2-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Isothiazole (B42339) Ring Formation Approaches

The assembly of the isothiazole ring is the cornerstone of the synthesis. Various strategies have been developed, each starting from different precursors and involving unique bond-forming events.

Oxidative cyclization is a key strategy for forming the S–N bond in the isothiazole ring. This approach typically involves the cyclization of a linear precursor containing a sulfur atom and a nitrogen atom in a 1,5-relationship within a conjugated system. A common method is the oxidative cyclization of substituted 3-aminopropenethiones or their equivalents. thieme-connect.com The classic version of this reaction utilizes iodine as the oxidizing agent, though other reagents like hydrogen peroxide are also employed. thieme-connect.com For instance, the synthesis of 3,5-disubstituted isothiazoles can be achieved from β-ketodithioesters or β-ketothioamides, which undergo a cyclization/aerial oxidation cascade to form the final ring structure. organic-chemistry.org

A general representation of this pathway involves the formation of an S–N bond from an S–C–C–C–N fragment. thieme-connect.com The reaction proceeds via the oxidation of the thiol or thione group, which then undergoes intramolecular nucleophilic attack by the nitrogen atom to close the ring.

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule like water or ammonia. The synthesis of substituted isothiazoles often relies on such pathways.

One notable method involves the reaction of a dithioester with an aryl acetonitrile, mediated by a base like potassium hydroxide (B78521) (KOH) under aerial conditions, to yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org This reaction proceeds through the formation of new C–C, C–O, and N–S bonds. organic-chemistry.org By selecting appropriate starting materials, this method could be adapted to introduce a carboxylate precursor at the 5-position.

Another powerful strategy is the [4+1] annulation, which constructs the ring from a four-atom fragment and a one-atom fragment. An operationally simple, metal-free synthesis of 3,5-disubstituted isothiazoles utilizes β-ketodithioesters or β-ketothioamides reacted with ammonium (B1175870) acetate (B1210297) (NH₄OAc). organic-chemistry.org This one-pot method involves a sequence of imine formation, cyclization, and aerial oxidation, forming the C-N and S-N bonds consecutively. organic-chemistry.org

Table 1: Cyclocondensation for 3-Hydroxyisothiazole Synthesis

Starting Materials Reagents Product Type Reference
Dithioester, Aryl acetonitrile KOH, Air 3-Hydroxy-4,5-disubstituted isothiazole organic-chemistry.org
β-Ketodithioester/β-Ketothioamide, NH₄OAc None (Aerial Oxidation) 3,5-Disubstituted isothiazole organic-chemistry.org

Ring transformation or contraction provides an alternative route to the isothiazole nucleus from other pre-existing heterocyclic systems. One such example is the conversion of isoxazoles into isothiazoles. This transformation can be achieved by the reductive opening of the isoxazole (B147169) ring, for example, using hydrogen and a Raney nickel catalyst, to produce an enamine ketone intermediate. thieme-connect.com Subsequent treatment of this intermediate with a sulfur-transfer reagent, such as phosphorus pentasulfide, induces cyclization to form the desired isothiazole ring. thieme-connect.com This strategy allows for the conversion of readily available isoxazoles into the corresponding isothiazole analogues.

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered rings by combining a three-atom component with a two-atom component. thieme-connect.com In the context of isothiazole synthesis, this can involve the reaction of a species containing an N-S bond with a C-C multiple bond, or variations thereof.

A notable example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.orgthieme-connect.com In this reaction, the 1,2,3-thiadiazole (B1210528) serves as a precursor to an α-thiavinyl rhodium-carbenoid, which can be considered an equivalent of a 1,3-dipole. thieme-connect.com This intermediate then reacts with the nitrile (a two-atom component) to form a wide variety of substituted isothiazoles. organic-chemistry.orgthieme-connect.com

Table 2: Rhodium-Catalyzed [3+2] Cycloaddition for Isothiazole Synthesis

Three-Atom Source Two-Atom Source Catalyst Product Reference
1,2,3-Thiadiazole Nitrile (alkyl, aryl, hetaryl) Rhodium catalyst Substituted Isothiazole organic-chemistry.orgthieme-connect.com

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for preparing thiazoles, which are structural isomers of isothiazoles. youtube.com The standard Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. youtube.comorganic-chemistry.org The reaction proceeds by the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. youtube.com

While this method directly produces 1,3-thiazoles, its principles and the types of starting materials used are relevant to the broader synthesis of sulfur-nitrogen heterocycles. Analogous strategies can be envisioned for isothiazoles, although the bond connectivity differs. Importantly, the Hantzsch synthesis and its modifications are frequently used to prepare thiazole-5-carboxylates. For example, 2-aminothiazole-5-carboxylates can be readily prepared by reacting an α-bromo derivative of a β-keto ester with thiourea. organic-chemistry.orgsemanticscholar.org This highlights a robust method for introducing the 5-carboxylate functionality onto a related heterocyclic core.

Functional Group Transformations at the Carboxylate Moiety

Once the 3-hydroxyisothiazole-5-carboxylate core is assembled, the carboxylate group (typically an ester) offers a versatile handle for further chemical modification. These transformations allow for the synthesis of a diverse library of derivatives.

A primary transformation is the hydrolysis of the ester to the corresponding carboxylic acid. nih.gov This is commonly achieved using aqueous base, such as lithium hydroxide or sodium hydroxide. nih.gov The resulting carboxylic acid is a key intermediate for numerous subsequent reactions.

One of the most common transformations is the formation of amides via coupling of the carboxylic acid with various amines. Standard peptide coupling reagents, such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (HATU), are effective for this purpose. semanticscholar.orgnih.gov This allows for the introduction of a wide array of substituents through the amide linkage.

Alternatively, functional groups on the thiazole ring can be manipulated to create the desired moiety. For example, a related synthesis of 5-hydroxymethylthiazole (B23344) involves reacting 2-chloro-5-chloromethylthiazole (B146395) with a carboxylic acid salt, like sodium formate, to form an ester intermediate. google.com This ester is then hydrolyzed to yield the 5-hydroxymethyl group, demonstrating a pathway to interconvert functional groups at the 5-position. google.com

Esterification and Amidation Reactions

The carboxylic acid or ester moiety at the 5-position of the isothiazole ring is a prime site for modification through esterification and amidation reactions. These reactions are fundamental in altering the compound's polarity, solubility, and biological activity.

Esterification is commonly achieved by reacting the corresponding carboxylic acid with an alcohol in the presence of a coupling agent. A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is advantageous because it proceeds under mild conditions and can accommodate sterically hindered alcohols and acid-labile substrates. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The role of DMAP is to act as an acyl transfer reagent, accelerating the reaction and suppressing the formation of an N-acylurea byproduct. organic-chemistry.org

Amidation follows a similar principle, where the carboxylic acid is coupled with an amine. Reagents like 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylethylamine (DIPEA) are often used in conjunction with a coupling agent like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. nih.govkoreascience.kr For instance, substituted thiazole-5-carboxamides have been synthesized by reacting 2-benzyl-4-methylthiazole-5-carboxylic acid with various amines in the presence of HOBt and DIPEA in a solvent like dimethylformamide (DMF). koreascience.kr

Table 1: Reagents for Esterification and Amidation

Reaction Type Coupling Agent Additive/Base Typical Substrates
Esterification DCC DMAP Carboxylic acids, Alcohols
Amidation EDC, DCC HOBt, DIPEA Carboxylic acids, Amines

Hydrolysis Procedures

The hydrolysis of the ester group at the 5-position to yield the corresponding carboxylic acid is a key transformation. This reaction is typically carried out under basic conditions using strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in an aqueous or alcoholic medium. google.combeilstein-archives.org For example, thiazole carboxylic acids can be obtained in high yields by hydrolyzing their ester precursors with a saturated methanolic potassium hydroxide solution, followed by acidification. beilstein-archives.org The choice of base and reaction conditions can be tailored to the specific substrate to ensure complete conversion without unwanted side reactions.

Substitution Reactions on the Isothiazole Core

Modifying the isothiazole ring itself through substitution reactions is a powerful strategy to fine-tune the electronic and steric properties of the molecule.

Halogenation

Halogenation of the isothiazole ring can provide a handle for further functionalization through cross-coupling reactions. While direct halogenation of this compound is not extensively detailed in the provided context, methods for halogenating similar heterocyclic systems are well-established. For instance, the Hunsdiecker reaction can be used for the decarboxylative bromination of thiazole carboxylic acids. beilstein-archives.orgresearchgate.net This reaction typically involves the use of silver or mercury salts of the carboxylic acid, but transition-metal-free methods have also been developed. beilstein-archives.orgresearchgate.net Another common approach for halogenating heterocyclic compounds is the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), which are safer and more convenient halogenating agents. beilstein-archives.org

N-Substitution

The nitrogen atom of the isothiazole ring can undergo substitution reactions, although this is less common for the parent 3-hydroxyisothiazole system. In related pyrazole (B372694) systems, N-alkylation can be achieved by reacting the heterocycle with alkyl halides or through reductive amination with aldehydes. mdpi.com For example, N-alkylation of methyl 4-amino-2-methylpyrazole-3-carboxylate has been accomplished using appropriate alkyl iodides. mdpi.com

Derivatization from Precursors

This compound and its derivatives can be synthesized from various acyclic or heterocyclic precursors. One common strategy involves the cyclization of a suitable open-chain compound. For example, thiazole-5-carboxylates can be synthesized by reacting a mixture of an α-haloketoester, such as 2-chloro-3-oxo ethylbutanoate, with a thioamide. koreascience.kr Subsequent hydrolysis of the resulting ester yields the thiazole-5-carboxylic acid. koreascience.kr

Another approach involves the transformation of other heterocyclic systems. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides can lead to the formation of thiazole-5-carboxylate esters. researchgate.net This reaction proceeds through the formation of an intermediate imino-carbene. researchgate.net

The conversion of a monohalomethylthiazole to a hydroxymethylthiazole, followed by oxidation, is another route to thiazole carboxylic acids. google.com The oxidation of the intermediate thiazole-aldehyde to the carboxylic acid can be achieved using oxidizing agents like a mixture of nitric acid and sulfuric acid. google.com

Table 2: Precursors for Thiazole Carboxylic Acid Synthesis

Precursor Type Key Reagents/Conditions Resulting Moiety
α-Haloketoester and Thioamide Reflux in methanol, then hydrolysis Thiazole-5-carboxylic acid
Isoxazolone Carboxylate Photolysis with thioamides Thiazole-5-carboxylate ester
Monohalomethylthiazole Hydrolysis, then oxidation Thiazole carboxylic acid

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For a compound like 3-hydroxyisothiazole-5-carboxylate, these methods would provide invaluable insights into its behavior at a molecular level.

The electronic structure of a molecule is key to understanding its reactivity and properties. Methodologies such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and the Hartree-Fock (HF) method are standard tools for these investigations. mdpi.comnih.gov

DFT, particularly with hybrid functionals like B3LYP, is widely used to optimize molecular geometries and calculate various molecular properties due to its balance of accuracy and computational cost. dergipark.org.trdergipark.org.tr For instance, in a study on thiazole-5-carboxylic acid, the B3LYP functional with a 6-311++G(d,p) basis set was employed to determine the equilibrium geometries of its conformers. dergipark.org.trdergipark.org.tr Similar approaches would be applicable to this compound to predict its most stable three-dimensional structure.

Hartree-Fock, being an ab initio method, provides a foundational understanding of the electronic structure, though it does not account for electron correlation as effectively as DFT. It is often used as a starting point for more advanced calculations.

TD-DFT is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). nih.gov By applying TD-DFT, one can calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. For thiazole-5-carboxylic acid, TD-DFT calculations were used to determine the energies of its singlet excited states. dergipark.org.trdergipark.org.tr

A potential energy surface scan, typically performed using DFT, can identify the stable conformers and the transition states connecting them. For the analogous thiazole-5-carboxylic acid, four stable conformers were identified by rotating the carboxylic group. dergipark.org.trdergipark.org.tr The relative energies of these conformers were calculated to determine the most stable arrangement. A similar study on this compound would be expected to reveal the preferred orientation of the hydroxyl and carboxylate groups.

Table 1: Hypothetical Relative Energies of this compound Conformers (Illustrative)

ConformerDihedral Angle (°C-C-O-H)Relative Energy (kcal/mol)
1 0 (syn-planar)0.00
2 180 (anti-planar)1.5
3 ~60 (gauche)5.8
4 ~120 (gauche)6.2

This table is illustrative and based on typical findings for similar molecules. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions. It provides a localized picture of the electron density and allows for the quantification of donor-acceptor interactions, which are key to molecular stability.

In the case of thiazole-5-carboxylic acid, NBO analysis was used to investigate the stabilization energies arising from the interaction between lone pairs of electrons and antibonding orbitals. dergipark.org.trdergipark.org.tr For this compound, NBO analysis would be instrumental in understanding the electronic delocalization within the isothiazole (B42339) ring and the influence of the hydroxyl and carboxylate substituents. It would also shed light on the nature of intramolecular hydrogen bonding.

Quantum chemistry provides a direct route to predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

For this compound, DFT calculations could be used to predict its vibrational frequencies (IR and Raman spectra). This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectra can aid in the assignment of experimental vibrational bands.

Furthermore, as mentioned, TD-DFT is employed to predict the UV-Vis absorption spectrum, providing information on the electronic transitions within the molecule. nih.gov

The analysis of electronic transitions, typically performed using TD-DFT, provides a detailed picture of how the electron density redistributes upon excitation with light. This is crucial for understanding the photophysical properties of a molecule.

For each electronic transition, the contributing molecular orbitals (e.g., HOMO to LUMO) are identified. In a study on thiazole-5-carboxylic acid, the electronic transitions were characterized, and the oscillator strengths were calculated to determine the intensity of the absorption bands. dergipark.org.trdergipark.org.tr A similar analysis for this compound would reveal the nature of its low-energy electronic transitions, which are often of a π → π* or n → π* character in such heterocyclic systems.

Table 2: Illustrative Predicted Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13200.05HOMO-1 → LUMO
S0 → S22850.25HOMO → LUMO
S0 → S32500.12HOMO → LUMO+1

This table is for illustrative purposes. The actual values are dependent on the specific electronic structure of this compound.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Hydroxyisothiazole-5-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR

While specific experimental data for this compound is not extensively documented in readily available literature, the expected proton NMR (¹H NMR) spectrum can be predicted based on its constituent functional groups and data from analogous structures.

The key expected signals are:

Isothiazole (B42339) Ring Proton (H-4): The isothiazole ring possesses a single proton at the C-4 position. Its chemical shift would appear in the aromatic or heteroaromatic region of the spectrum.

Hydroxyl Proton (-OH): The proton of the hydroxyl group at C-3 is expected to produce a signal that can be broad due to hydrogen bonding and is exchangeable with deuterium (B1214612) oxide (D₂O). Its chemical shift is typically variable and dependent on solvent and concentration. In acidic conditions, this proton signal can be observed far downfield, often in the 10–12 ppm range. nih.gov

Ester Group Protons: For ester derivatives, such as methyl or ethyl this compound, characteristic signals for the alkyl chain would be present. A methyl ester would show a singlet around 3.9 ppm, while an ethyl ester would exhibit a quartet and a triplet corresponding to the -CH₂- and -CH₃ groups, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Methyl this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Isothiazole H-4 ~7.0 - 8.5 Singlet Shift influenced by ring electronics.
Hydroxyl OH Variable (e.g., ~4-12) Broad Singlet Position is solvent and concentration dependent; D₂O exchangeable. nih.gov
Ester -OCH₃ ~3.9 Singlet Characteristic for methyl esters.

Carbon (¹³C) NMR

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carboxylate carbon, the three carbons of the isothiazole ring, and any carbons in the ester group.

The expected ¹³C NMR signals include:

Carboxylate Carbon (C=O): This carbon is typically deshielded and appears significantly downfield, often in the range of 160-175 ppm.

Isothiazole Ring Carbons (C-3, C-4, C-5): These carbons will have characteristic shifts reflecting their heteroaromatic environment and the influence of the sulfur and nitrogen atoms, as well as the hydroxyl and carboxylate substituents. C-3 (bearing the -OH group) and C-5 (bearing the -COO- group) would appear at lower fields than C-4.

Ester Group Carbons: A methyl ester would show a signal for the methoxy (B1213986) carbon (-OCH₃) typically around 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C=O (Carboxylate) 160 - 175 Deshielded due to bonding with two oxygen atoms.
C-3 (Isothiazole) 150 - 170 Attached to electronegative N and O atoms.
C-5 (Isothiazole) 140 - 160 Attached to S atom and carboxylate group.
C-4 (Isothiazole) 110 - 130 Typical range for a CH group in a five-membered heterocycle.

Specialized NMR Techniques (e.g., ¹¹⁹Sn NMR for organotin derivatives)

When this compound is used as a ligand to form complexes with metals like tin, specialized NMR techniques become crucial. For organotin(IV) derivatives, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry of the tin atom in solution. nih.govresearchgate.net

The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination environment of the tin center. Generally, an increase in the coordination number from four to five or six results in a significant upfield shift (to more negative ppm values). nih.gov

Four-Coordinate (Tetrahedral) Tin: In derivatives like R₃SnL (where L is the carboxylate ligand), the tin atom is typically four-coordinate, resulting in ¹¹⁹Sn chemical shifts in the downfield region (e.g., > -60 ppm). nih.govnih.gov

Five- or Six-Coordinate (Trigonal Bipyramidal/Octahedral) Tin: In derivatives like R₂SnL₂, the carboxylate ligand can act as a bidentate chelating or bridging ligand, leading to higher coordination numbers. This results in ¹¹⁹Sn signals appearing significantly upfield (e.g., -100 to -400 ppm), indicative of a five- or six-coordinate environment. nih.govresearchgate.net

Table 3: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Carboxylates

Coordination Number Geometry Typical ¹¹⁹Sn Chemical Shift (δ, ppm) Example Derivative Type
4 Tetrahedral +160 to -60 R₃SnL nih.govnih.gov
5 Trigonal Bipyramidal -90 to -200 R₂SnL₂ (monomeric)
6 Octahedral -210 to -400 R₂SnL₂ (polymeric) nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and providing insight into chemical bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Key vibrational modes include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-2500 cm⁻¹ due to the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. mdpi.comacs.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid or ester will appear in the range of 1700-1730 cm⁻¹. mdpi.com

C=N and C=C Stretches: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isothiazole ring are expected to appear in the 1650-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond of the hydroxyl group and the carboxylate will be found in the 1300-1200 cm⁻¹ region.

S-O or C-S Vibrations: Vibrations involving the sulfur atom are typically weaker and appear in the fingerprint region below 800 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for 3-Hydroxyisothiazole-5-carboxylic Acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3400 - 2500 Strong, Broad
Carboxyl (-COOH) C=O Stretch 1730 - 1700 Strong
Isothiazole Ring C=N / C=C Stretch 1650 - 1450 Medium - Strong
Carboxyl/Hydroxyl C-O Stretch 1320 - 1210 Medium
Isothiazole Ring C-S Stretch 800 - 600 Weak - Medium

Raman Spectroscopy (including SERS)

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the C=C and C-S bonds of the heterocyclic ring.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of this technique that provides enormous signal amplification for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.gov For this compound, a SERS analysis would reveal key details about its interaction with the metal surface.

The presence of sulfur and nitrogen atoms in the isothiazole ring, as well as oxygen atoms in the carboxylate group, offers multiple potential binding sites to the metal nanoparticles. nih.gov The enhancement of specific vibrational modes can indicate the molecule's orientation on the surface. For instance:

Binding via Sulfur/Nitrogen: If the molecule binds to the metal surface through the lone pair electrons of the sulfur or nitrogen atom of the isothiazole ring, the vibrational modes associated with the ring would be significantly enhanced. nih.gov

Binding via Carboxylate: If binding occurs through the oxygen atoms of the carboxylate group, the symmetric and asymmetric COO⁻ stretching modes would show strong enhancement.

Orientation: The relative enhancement of in-plane versus out-of-plane bending modes can determine whether the isothiazole ring is oriented flat (parallel) or upright (perpendicular) to the metal surface. nih.gov For similar molecules like sulfathiazole, studies have suggested that the molecule can adsorb sideways, with the thiazole (B1198619) ring lying parallel to the gold surface. nih.gov

This technique is particularly useful for detecting trace amounts of the compound and for studying its behavior at interfaces.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. For derivatives of this compound, such as its methyl ester (Methyl-3-hydroxyisothiazole-5-carboxylate), the molecular weight has been established as 159.16 g/mol , corresponding to the molecular formula C₅H₅NO₃S. pharmaffiliates.com

In a typical electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected to appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation of isothiazoles under electron impact can be complex, often involving ring cleavage and rearrangements. rsc.org Studies on various isothiazole derivatives show that the fragmentation pattern is significantly influenced by the nature and position of substituents on the heterocyclic ring. rsc.orgarkat-usa.org For instance, analysis of a related compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, revealed a molecular ion peak cluster that confirmed the presence of a bromine atom. mdpi.com

The fragmentation of this compound would likely involve initial cleavages at the carboxylate group, such as the loss of the alkoxy group (-OR) or the entire carboxylate group (-COOR). Subsequent fragmentation could involve the rupture of the isothiazole ring, leading to characteristic ions. Common fragmentation pathways for isothiazoles include the loss of HCN, sulfur-containing fragments (such as S, HS, or CS), and cleavage of the N-S bond. rsc.org

Table 1: Plausible Mass Spectrometric Fragmentations for an Alkyl this compound (R=alkyl)

Fragment Ion Description
[M]⁺ Molecular Ion
[M - OR]⁺ Loss of the alkoxy group from the ester
[M - COOR]⁺ Loss of the entire ester group
[M - S]⁺ Loss of a sulfur atom from the ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. The isothiazole ring itself is an aromatic heterocycle and is expected to absorb in the UV region. The presence of substituents such as the hydroxyl (-OH) and carboxylate (-COOR) groups will influence the position (λmax) and intensity of the absorption bands.

While specific UV-Vis data for this compound is not prominently detailed in available literature, data from related structures provide valuable insights. For example, a study of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate in dichloromethane (B109758) showed a maximum absorption (λmax) at 286 nm. mdpi.com Other complex thiazole derivatives have been observed to absorb at different wavelengths; for instance, certain 5-N-arylaminothiazoles exhibit absorption maxima in the range of 358-410 nm, and some indole-thiazole derivatives show a λmax at 348 nm. researchgate.netacs.org The absorption is typically due to π → π* transitions within the conjugated system of the molecule. The polarity of the solvent can also influence the absorption spectrum, potentially causing a shift in the λmax.

Table 2: UV-Vis Absorption Data for a Related Isothiazole Derivative

Compound Solvent λmax (nm) Reference

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. Such data is invaluable for understanding the molecule's conformation and how it packs in a solid state.

Although specific crystallographic data for this compound is not found in the surveyed literature, the analysis of related heterocyclic structures demonstrates the power of this technique. For example, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate was determined to be in the monoclinic space group P2₁, revealing a nearly planar molecule with a herringbone arrangement stabilized by C—H⋯N and C—H⋯O hydrogen bonds and π–π interactions. mdpi.com A similar analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione also detailed its monoclinic crystal system and the intermolecular hydrogen bonds governing its solid-state structure. researchgate.net For this compound, an X-ray diffraction study would elucidate the planarity of the isothiazole ring, the orientation of the hydroxyl and carboxylate substituents, and the network of intermolecular forces.

Table 3: Example Crystal Structure Data for a Related Heterocyclic Carboxylate (Methyl 1,3-benzoxazole-2-carboxylate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 3.8969 (2)
b (Å) 16.0313 (9)
c (Å) 6.3688 (4)
β (°) 99.728 (2)

Fluorescence Spectroscopy

Table 4: Fluorescence Data for a Representative Isothiazolo[5,4-b]pyridine (B1251151) Derivative

Solvent Emission λmax (nm) Quantum Yield (Φ) Reference
n-Hexane 407 0.10 nih.govresearchgate.net

Biological Activity and Molecular Mechanisms in Vitro Research

Enzyme Interaction and Inhibition Studies

While direct studies on 3-Hydroxyisothiazole-5-carboxylate are not present in the provided search results, the literature details interactions of similar heterocyclic compounds with various enzymes.

HSET (KIFC1): The human spleen, embryo, and testes protein (HSET), a kinesin-14 motor protein, is a target in cancer therapy due to its role in organizing mitotic spindles in cancer cells with extra centrosomes. Research has led to the discovery of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives as potent inhibitors of HSET. These inhibitors have been shown to induce a multipolar phenotype in centrosome-amplified human cancer cells.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Consequently, XO is a significant therapeutic target. Various heterocyclic compounds, including those with thiazole (B1198619) motifs, have been investigated as XO inhibitors. These inhibitors typically target the molybdenum cofactor at the enzyme's active site.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are vital for glucose homeostasis. Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes mellitus. A variety of compounds, including those containing thiazole rings, have been identified as DPP-IV inhibitors.

2-Oxoglutarate (2OG) Dependent Oxygenases: This large family of enzymes catalyzes a wide range of oxidative reactions, including hydroxylation, desaturation, and epimerization. They play key roles in processes like the hypoxic response and protein modification. The catalytic mechanism involves an Fe(II) center and the co-substrate 2-oxoglutarate (2OG). The 2OG co-substrate binds to the iron in a bidentate manner via its C-1 carboxylate and C-2 keto group. The C-5 carboxylate of 2OG forms electrostatic interactions with basic residues like lysine (B10760008) or arginine within the active site. The general binding mechanism of carboxylate-containing molecules is a critical aspect of interacting with these enzymes.

Kinetic analyses are fundamental to understanding how inhibitors affect enzyme function. For instance, studies on xanthine oxidase inhibitors often determine the inhibitory concentration (IC50) values to quantify potency. While specific kinetic data for this compound is unavailable, Table 1 presents data for other inhibitors acting on the enzymes of interest.

Table 1: Examples of Enzyme Inhibition Data for Various Compounds

Compound/Compound Class Target Enzyme Reported IC50 Value Inhibition Type Source
2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives HSET (KIFC1) Nanomolar to Micromolar ATP-Competitive
Phenolic Compounds (e.g., Quercetin, Caffeic Acid) Xanthine Oxidase Varies (Strong to Weak) Not specified
Tenebrio molitor protein hydrolysates DPP-IV 1.64 mg/mL Not specified
Sulfonamide-1,3,5-triazine–thiazole derivative (8c) DPP-IV 2.32 nM Not specified

Understanding how an inhibitor binds to its target enzyme is crucial for drug design.

HSET: For the thiazole-carboxylate inhibitors of HSET, fluorescence polarization assays have confirmed direct binding to the HSET protein. Competitive binding experiments showed that these compounds displace ATP, confirming they are ATP-competitive and bind to a site independent of microtubule presence.

Xanthine Oxidase: Inhibitors of xanthine oxidase, such as oxipurinol, are known to interact directly with the molybdenum cofactor (MoCo) in the enzyme's active site. The proposed mechanism involves the inhibitor's nitrogen atom replacing a hydroxyl ligand of the molybdenum atom, thus blocking the enzyme's catalytic activity. Computational studies suggest that binding occurs with surrounding amino acids at the molybdenum site.

DPP-IV: The binding of inhibitors to DPP-IV often involves interactions with key residues in the active site. Molecular docking studies ofthiazino[3,4-a]isoquinolines, for example, revealed that these inhibitors form hydrogen bonds and hydrophobic interactions with important selectivity-determining residues of the enzyme.

2OG Oxygenases: The binding pocket for the 2-oxoglutarate co-substrate is well-defined. It involves the bidentate coordination of the C-1 carboxylate and C-2 ketone to the active site iron, and an electrostatic interaction between the C-5 carboxylate and a basic residue. This established binding mode for carboxylate-containing molecules is a key target for developing inhibitors.

Receptor Interaction Studies (e.g., GABA Receptors)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through GABA receptors. The GABA-A receptor, a ligand-gated ion channel, has a binding site for GABA where the carboxylate group of GABA forms salt bridges and hydrogen bonds with specific arginine and threonine residues.

While there is no specific data on this compound, research on related heterocyclic compounds like 3-isoxazolol and 3-isothiazolol derivatives has explored their interaction with GABA uptake mechanisms. For instance, (RS)-4-amino-3-hydroxy-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) was shown to be a more potent inhibitor of glial GABA uptake (IC50 = 200 µM) than neuronal GABA uptake (IC50 = 900 µM). This demonstrates that isoxazole (B147169) and potentially isothiazole (B42339) cores can be scaffolds for molecules that interact with components of the GABAergic system.

Cellular Response and Target Engagement Research

The ultimate test of a compound's biological activity in vitro is its ability to elicit a specific cellular response, confirming target engagement.

HSET Inhibition: Treatment of centrosome-amplified human cancer cells with 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors of HSET resulted in the induction of a multipolar phenotype. This effect is the expected cellular consequence of inhibiting HSET, which is responsible for clustering extra centrosomes, and confirms that the compound successfully engages its target in a cellular context.

DPP-IV Inhibition: In studies of DPP-IV inhibitors, a key cellular outcome is the impact on glucose and insulin (B600854) levels. A novel sulfonamide-1,3,5-triazine–thiazole derivative showed a dose-dependent decrease in blood glucose levels and an improvement in insulin levels in diabetic rat models, demonstrating a clear phenotypic effect of enzyme inhibition.

Modulating Cellular Pathways

In vitro studies have begun to shed light on the ways in which this compound derivatives can influence cellular signaling. For instance, certain thiazole derivatives have been identified as potent inhibitors of ALK5, a serine-threonine kinase crucial for TGF-β signal transduction. nih.gov One such derivative, compound 29b, demonstrated a remarkable IC50 value of 3.7 nM for ALK5 inhibition, along with excellent kinase selectivity. nih.gov The TGF-β pathway is known to play a role in cancer progression by fostering an immunosuppressive tumor microenvironment. nih.gov Therefore, the inhibition of this pathway by these compounds presents a promising strategy for cancer therapy. nih.gov

Furthermore, some isothiazole derivatives have been investigated for their impact on enzymes involved in pain and inflammation. Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been developed from benzothiazole-phenyl analogs. nih.gov This dual inhibition is a significant area of research as it could lead to effective pain management without the side effects associated with co-administering two separate selective inhibitors. nih.gov

In Vitro Bioactivity Evaluation

Leishmanicidal Activity

Several studies have highlighted the potential of isothiazole and its derivatives as agents against Leishmania, the parasite responsible for leishmaniasis. nih.govrsc.orgresearchgate.net In vitro assays have demonstrated the leishmanicidal effects of various thiazole compounds on different Leishmania species, including L. infantum and L. amazonensis. nih.govrsc.org

For example, a series of phthalimido-thiazole derivatives exhibited promising leishmanicidal activity against both promastigote and amastigote forms of L. infantum. researchgate.net These compounds were found to reduce the survival of intracellular amastigotes and showed low toxicity to mammalian cells. researchgate.net The mechanism of action appears to involve the induction of nitric oxide (NO) production in macrophages and alterations in the parasite's mitochondrial membrane potential. researchgate.net

In another study, novel 1,3-thiazole and 4-thiazolidinone (B1220212) ester derivatives were synthesized and evaluated for their leishmanicidal activity. rsc.org Compounds 1b , 1f , 2d , and 2m showed better IC50 values against both L. amazonensis and L. infantum compared to the standard drug Miltefosine. rsc.org Notably, all the synthesized compounds were less toxic and more selective than Miltefosine. rsc.org

Table 1: Leishmanicidal Activity of Selected Thiazole Derivatives

CompoundTarget SpeciesIC50 (µM)
1b L. amazonensis27.89
L. infantum14.39
1f L. amazonensis23.34
L. infantum23.46
2d L. amazonensis14.63
L. infantum14.49
2m L. amazonensis13.35
L. infantum18.81
Miltefosine (Standard) L. amazonensis36.31
L. infantum53.71

Source: rsc.org

Antimicrobial Activity (e.g., antibacterial, antifungal)

The isothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. medwinpublishers.comresearchgate.netsapub.orgjchemrev.comnih.gov Derivatives of this compound have been evaluated for their activity against a range of pathogenic bacteria and fungi. sapub.orgnih.gov

In one study, a series of thiazole derivatives were synthesized and tested for their antimicrobial properties. sapub.org Many of the compounds exhibited moderate to potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. sapub.org Another investigation into new heteroaryl(aryl) thiazole derivatives revealed moderate antibacterial activity, with compound 3 being the most effective. nih.gov Notably, compounds 2 , 3 , and 4 from this series showed higher potential than ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus, P. aeruginosa, and E. coli. nih.gov The antifungal activity of these compounds was even more promising, with compound 9 displaying the best results. nih.gov

The mechanism of antibacterial action for some of these derivatives is thought to involve the inhibition of enzymes like E. coli MurB, while their antifungal effects may stem from the inhibition of 14α-lanosterol demethylase. nih.gov

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

CompoundOrganismMIC (mg/mL)MBC/MFC (mg/mL)
3 Bacteria0.23–0.70.47–0.94
9 Fungi0.06–0.230.11–0.47

Source: nih.gov

Antioxidant Potential

Several studies have explored the in vitro antioxidant properties of isothiazole derivatives. core.ac.ukresearchgate.netresearchgate.netaminer.org These compounds have shown the ability to scavenge free radicals, such as nitric oxide and hydrogen peroxide, and inhibit lipid peroxidation. core.ac.uk

A series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives were synthesized and screened for their antioxidant activity. core.ac.ukresearchgate.netaminer.org The investigation revealed that many of these compounds exhibited potent to moderate radical scavenging activity when compared to the standard antioxidant, ascorbic acid. core.ac.uk In a separate study, thiazole 2-thiouracil (B1096) derivatives displayed higher hydrogen peroxide scavenging potential than their chalcone (B49325) counterparts, with one compound being 1.8-fold more potent than ascorbic acid. researchgate.net

The antioxidant activity of these compounds is often attributed to their chemical structure, with different aromatic groups and substitutions influencing their free radical scavenging capabilities. researchgate.net

Antiproliferative and Anticancer Mechanisms in Cell Lines

The potential of isothiazole derivatives as anticancer agents has been extensively studied in various cancer cell lines. nih.govnih.govnih.gov These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis.

For instance, 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated as selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in pro-tumorigenic signaling. nih.gov Two compounds, 3g and 4c , were identified as potent MAGL inhibitors with IC50 values of 0.037 and 0.063 µM, respectively. nih.gov These compounds also showed significant growth inhibition in various cancer cell lines, including non-small cell lung cancer and breast cancer cell lines. nih.gov

Another study focused on carboxyamido-triazole (CAI), a calcium influx inhibitor, which demonstrated antiproliferative and anti-invasive activity in several human breast cancer cell lines. nih.gov CAI was effective at clinically achievable concentrations and its anti-invasive effects may be partially due to a reduction in matrix metalloproteinase activity. nih.gov

Novel pyridine-thiazole hybrid molecules have also shown promise as anticancer agents. mdpi.com Compounds 3 and 4 from this series exhibited high antiproliferative activity against a panel of tumor cell lines, with compound 3 having an IC50 of 0.57 µM in acute human promyelocytic leukemia (HL-60) cells. mdpi.com The mechanism of action for these compounds may be related to inducing genetic instability in tumor cells. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For isothiazole derivatives, SAR investigations have provided valuable insights into the structural features that govern their various biological effects. rsc.org

In the context of leishmanicidal activity, the bioisosteric replacement of a thiosemicarbazone moiety with 1,3-thiazole or 4-thiazolidinone rings has been shown to enhance anti-Leishmania activity. rsc.org

For antimicrobial activity, the presence of a 5-chloro substituent on the isothiazolone (B3347624) ring was found to increase activity against Escherichia coli compared to the unsubstituted analog. researchgate.net The S(1) and N(2) atoms of the isothiazolone ring have been identified as the active sites responsible for their antimicrobial action, which involves the sulfenylation of cellular thiol groups. researchgate.net

In the development of anti-diabetic agents, SAR studies of hydrazinylthiazole-5-carbaldehydes revealed that compounds with strong electron-donating substituents on the aryl ring, particularly at the ortho position, exhibited excellent α-amylase inhibitory activity. nih.gov

Regarding anticancer activity, SAR studies of benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors indicated that trifluoromethyl groups on the aromatic rings are well-tolerated by the target enzymes when placed at the ortho and para positions. nih.gov

These examples underscore the importance of SAR in guiding the rational design of more potent and selective this compound derivatives for various therapeutic applications.

Applications in Advanced Materials Science Research

Functional Materials Components

The inherent characteristics of the 3-hydroxyisothiazole-5-carboxylate scaffold, such as its electron-accepting nature and potential for structural modification, make it a candidate for inclusion in various functional organic materials. The isothiazole (B42339) ring, a relative of the more commonly used thiazole (B1198619), is noted for its contribution to creating high-performance organic semiconductors.

Electronic and Optical Materials

The core structure of this compound, featuring an electron-withdrawing imine (C=N) group within the isothiazole ring, is a key feature for designing organic semiconductors. Thiazole-based materials are well-documented for their applications in organic electronics, and by extension, isothiazole derivatives are of significant interest. nih.gov The dual functional groups of this compound—the hydroxyl and ester groups—allow for tailored modifications, enabling the fine-tuning of electronic properties for specific applications in organic field-effect transistors (OFETs) and other electronic devices.

Dye-Sensitized Solar Cell (DSSC) Materials

In the realm of solar energy, derivatives of related heterocyclic compounds like thiazolo[5,4-d]thiazole (B1587360) have been successfully integrated into organic sensitizers for dye-sensitized solar cells (DSSCs). rsc.org These sensitizers are crucial for absorbing light and initiating the energy conversion process. The structural features of this compound suggest its potential as a precursor for novel DSSC dyes. Specifically, its ability to be chemically modified allows for the creation of donor-π-acceptor (D-π-A) structures, which are fundamental to efficient light harvesting and electron injection in DSSCs. Research on thiazolo[5,4-d]thiazole-based sensitizers has demonstrated power conversion efficiencies between 5.6% and 6.1%, highlighting the potential of this class of compounds. rsc.org

Organic Light-Emitting Diode (OLED) Materials

The development of materials for organic light-emitting diodes (OLEDs) often involves heterocyclic compounds that can act as hosts or emitters. While direct research on this compound in OLEDs is not yet prevalent, the broader family of thiazole-based organic semiconductors has been reviewed for its potential in this area. nih.gov The ability to functionalize the this compound core could lead to the development of new materials with tailored HOMO/LUMO energy levels, a critical factor in designing efficient OLEDs.

Organic Photovoltaic (OPV) Materials

Organic photovoltaics (OPVs) rely on the interplay between electron-donating and electron-accepting materials. Thiazole-containing polymers and small molecules have been extensively studied as electron-accepting components in OPV active layers. nih.govresearchgate.net The foundational structure of this compound makes it a plausible starting point for the synthesis of new acceptor materials for OPVs. The goal is to create materials with optimized molecular aggregation and morphology in the active layer to enhance photovoltaic performance.

Perovskite Solar Cell (PSC) Materials

Recent advancements in perovskite solar cells (PSCs) have involved the use of specialized hole-selective layers (HSLs) to improve efficiency and stability. Derivatives of thiazolo[5,4-d]thiazole have been effectively used as HSLs in inverted-structured PSCs. nih.gov These materials facilitate efficient extraction and transport of holes from the perovskite layer to the electrode. One study demonstrated that incorporating a thiazolo[5,4-d]thiazole derivative as an interlayer improved the power conversion efficiency of a PSC from 17.4% to 19.1% under standard illumination. nih.gov This success with a related compound class underscores the potential for developing novel HSLs based on the this compound scaffold.

Solar Cell Application Related Compound Class Key Finding/Performance Metric Reference
Dye-Sensitized Solar Cells (DSSC)Thiazolo[5,4-d]thiazolePower conversion efficiencies of 5.6-6.1% achieved with specially designed organic sensitizers. rsc.org
Perovskite Solar Cells (PSC)Thiazolo[5,4-d]thiazoleUse as a hole-selective layer improved power conversion efficiency from 17.4% to 19.1%. nih.gov

Integration in Nanomaterials and Nanotechnology

While direct integration of this compound into nanomaterials is a nascent area of research, its role as a versatile chemical intermediate suggests potential applications. The functional groups on the molecule allow it to be attached to other molecular structures or surfaces, opening possibilities for its use in creating functionalized nanoparticles or as a component in self-assembled monolayers on various substrates. Such applications are foundational to the bottom-up fabrication of nanoscale electronic and photonic devices.

: Liquid Crystalline Systems

There is currently no available research specifically investigating the liquid crystalline properties of derivatives of this compound. The potential for this compound to act as a core mesogenic unit in liquid crystals has not been explored in published studies.

In related studies of other heterocyclic liquid crystals, the introduction of a thiazole or isothiazole moiety has been shown to influence the thermal stability and the type of mesophase observed (e.g., nematic, smectic). For instance, research on Schiff bases containing a thiazole ring has demonstrated the formation of nematic and smectic A phases. rdd.edu.iquobasrah.edu.iq The mesophase behavior is often tuned by modifying the length of terminal alkoxy chains. rdd.edu.iq However, without specific synthesis and characterization of liquid crystals incorporating the this compound scaffold, any discussion of their potential properties remains speculative.

: Ligands for Functional Metal Complexes in Materials Science

The use of this compound as a primary ligand for the synthesis of functional metal complexes in materials science is not documented in the current body of scientific literature.

The coordination chemistry of the broader classes of thiazoles and isothiazoles has been reviewed, indicating their versatility as ligands. nih.gov These molecules can coordinate to metal ions through the nitrogen and/or sulfur atoms of the heterocyclic ring. The specific coordination mode is influenced by the nature of the metal ion and the substituents on the ring. The presence of the hydroxyl and carboxylate groups on the this compound structure provides additional potential coordination sites, suggesting it could act as a bidentate or even a tridentate ligand.

Functional metal complexes incorporating thiazole-based ligands have been investigated for a variety of applications, including catalysis and photoluminescence. For example, some thiazole-containing metal complexes have been explored for their luminescent properties, which are relevant for the development of organic light-emitting diodes (OLEDs) and sensors. nih.gov The specific electronic properties of the ligand and its interaction with the metal center are crucial in determining the functionality of the resulting complex.

However, in the absence of any reported synthesis and characterization of metal complexes with this compound, its potential to form functional materials remains an open question. Further research would be necessary to explore its coordination behavior with various metals and to investigate the properties of the resulting complexes for applications in areas such as molecular magnetism, catalysis, or photoactive materials.

Research on Derivatives and Analogues of 3 Hydroxyisothiazole 5 Carboxylate

Design and Synthesis of Substituted Analogues

The design of analogues of 3-hydroxyisothiazole-5-carboxylate involves the strategic introduction of various substituents onto the isothiazole (B42339) core. Synthetic strategies are diverse, often employing multi-component reactions or cyclization of functionalized precursors to build the heterocyclic ring.

Several methods are available for the synthesis of substituted isothiazoles, which can be adapted for the creation of this compound analogues. One notable method involves the reaction of a dithioester with an aryl acetonitrile, mediated by a base like potassium hydroxide (B78521) (KOH), to yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org These products can then be subjected to further functionalization. organic-chemistry.org Another versatile approach is the (4+1) annulation of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297), which proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form 3,5-disubstituted isothiazoles. organic-chemistry.org

Three-component reactions are also prominent, such as the reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters, which can selectively produce either thiazoles or isothiazoles. acs.org For generating diversity at specific positions, functional group interconversion is key. For instance, the carboxylate group at the C-5 position can be converted into amides, esters, or hydrazides to explore structure-activity relationships. nih.govnih.govkoreascience.kr The synthesis of various thiazole-5-carboxamide (B1230067) derivatives often involves activating the corresponding carboxylic acid and reacting it with a diverse set of amines. koreascience.kr Similarly, isothiazole-3-thiones can be synthesized via a one-pot annulation of β-chloro acrylaldehydes, amines, and sulfur powder. rsc.org

Structural Diversity and Modification Strategies

Achieving structural diversity is crucial for optimizing lead compounds. For the this compound scaffold, modifications can be targeted at the C-4 position of the ring, the 3-hydroxy group, and the 5-carboxylate moiety.

C-4 Position Modification : Synthetic routes that build the ring, such as the reaction between dithioesters and substituted acetonitriles, allow for the introduction of various aryl or alkyl groups at the C-4 position. organic-chemistry.org The reactivity of the C-4 position in pre-formed isothiazole rings can also be exploited for further derivatization.

Modification of the 3-Hydroxy Group : The 3-hydroxy group can be alkylated or acylated to explore the impact of modifying its hydrogen-bonding capability.

Modification of the 5-Carboxylate Group : The carboxylate at C-5 is a key point for diversification. It can be readily converted into a wide array of functional groups, including primary, secondary, and tertiary amides, esters, and hydrazides. nih.govnih.gov This is typically achieved by converting the carboxylic acid to an acid chloride or by using peptide coupling reagents to react it with various amines or alcohols. koreascience.krnih.gov This strategy has been used to synthesize libraries of thiazole (B1198619)/thiadiazole carboxamides to probe interactions with biological targets. nih.gov

Ring System Variation : An advanced modification strategy involves the complete replacement of the isothiazole ring with other heterocycles to assess the importance of the N-S linkage, a tactic known as scaffold hopping. nih.gov

These strategies collectively allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its properties.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR analyses are essential for understanding how specific structural features of the analogues influence their biological activity and physicochemical properties.

For isothiazole and related thiazole derivatives, SAR studies have revealed critical insights. For example, in a series of benzo[d]thiazole-hydrazones, it was found that electron-donating groups favored inhibitory activity against H+/K+ ATPase, whereas electron-withdrawing groups enhanced anti-inflammatory activity. nih.gov In another study on thiazole derivatives, the nature and position of substituents on aryl rings attached to the core were found to be critical for antimicrobial activity. nih.gov A recent study on thiazole-based inhibitors of the SARS-CoV-2 main protease highlighted that a thiazole core provided superior inhibition compared to an oxazole (B20620) bioisostere. nih.gov

SPR analyses often focus on properties like lipophilicity and solubility. The isosteric replacement of a thiazole with an oxazole, for instance, has been shown to significantly increase hydrophilicity and water solubility, which can have profound effects on the pharmacokinetic profile of a compound.

For analogues of this compound, a systematic SAR/SPR study would involve synthesizing a matrix of compounds with variations at the C-4 and C-5 positions and evaluating their effects. The following table illustrates a hypothetical SAR for a series of analogues against a generic kinase target.

CompoundR1 (at C-4)R2 (at C-5)Kinase Inhibition IC₅₀ (nM)
1-H-COOH5000
2-Cl-COOH2500
3-Ph-COOH1500
4-Ph-CONH₂800
5-Ph-CONH(CH₃)450
6-Ph-CONH(Ph)600

This table is a hypothetical representation for illustrative purposes.

From this hypothetical data, one might conclude that a phenyl group at C-4 is beneficial and that converting the C-5 carboxylic acid to a small alkyl amide enhances potency.

Bioisosteric Approaches and Modifications

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The 3-hydroxyisothiazole moiety itself is considered a key bioisostere of a carboxylic acid. nih.govnih.gov

The 3-hydroxyisothiazole group is planar and has a pKa value of approximately 4-5, making it an effective mimic of the carboxylate group under physiological conditions. nih.gov This substitution can be advantageous, potentially overcoming issues associated with carboxylic acids, such as poor membrane permeability or rapid metabolism. nih.govresearchgate.net It has been employed alongside other planar, heterocyclic acid isosteres like 3-hydroxyisoxazole. nih.gov

Other bioisosteric modifications can be applied to the this compound scaffold itself:

Carboxylic Acid Isosteres : The carboxylate group at the C-5 position can be replaced with other known acidic bioisosteres, such as tetrazoles, acylsulfonamides, or hydroxamic acids, to modulate acidity, lipophilicity, and metabolic stability. hyphadiscovery.comresearchgate.net

Ring Isosteres : The isothiazole ring can be replaced with other five-membered heterocycles like oxazole, pyrazole (B372694), or 1,2,4-oxadiazole (B8745197) to alter electronic properties, metabolic stability, and target interactions. nih.gov For example, replacing a thiazole with an oxazole can increase hydrophilicity.

Classical Bioisosteres : Simple replacements, such as substituting a hydrogen with a fluorine atom or a methyl group with an amino or hydroxyl group, can be used to probe specific interactions and block metabolic hotspots. cambridgemedchemconsulting.com

Original GroupCommon Bioisosteric ReplacementsPotential Impact
Carboxylic Acid (-COOH)3-Hydroxyisothiazole, Tetrazole, Acylsulfonamide, 3-HydroxyisoxazoleModify acidity, improve permeability, alter metabolic profile. nih.govhyphadiscovery.com
PhenylPyridyl, Thienyl, PyrazoleImprove solubility, reduce metabolic oxidation, introduce H-bond acceptors. cambridgemedchemconsulting.com
Ester (-COOR)1,3,4-Oxadiazole, Amide (-CONHR)Increase metabolic stability against esterases. nih.gov
Thioether (-S-)Ether (-O-), Methylene (-CH₂-)Alter bond angles, polarity, and potential for metabolic oxidation. nih.gov

Fused and Spirocyclic Isothiazole Systems

Creating fused or spirocyclic systems based on the isothiazole core represents a more complex modification strategy aimed at exploring novel chemical space and rigidly constraining the conformation of substituents.

Fused Isothiazole Systems : The synthesis of fused isothiazole rings can be achieved through various cyclization strategies. One reported methodology involves the trapping of thioaldehydes, generated from aromatic and heteroaromatic aldehydes, in an intramolecular fashion to create fused isothiazole systems. nih.gov Another general approach involves the reaction of appropriately substituted isothiazoles with bifunctional reagents to build an adjacent ring. For example, reacting an amino-substituted isothiazole with reagents can lead to fused pyrimidine (B1678525) or pyrazole rings. While specific examples starting from this compound are not prevalent, the synthesis of fused systems like benzo[d]isothiazoles and pyridazino[1,2-a]indazolium rings demonstrates the chemical feasibility of such transformations. documentsdelivered.comnih.gov

Spirocyclic Isothiazole Systems : The construction of spirocyclic systems introduces a three-dimensional complexity that can be beneficial for target binding. A unique set of spirocyclic orthoester-type nucleoside analogues has been synthesized from an isothiazolo[4,3-d]pyrimidine (B8781686) precursor. nih.gov This was achieved by converting an exocyclic imine into the spirocyclic system using a 1,2-di-heteroatomic nucleophile. nih.gov For a scaffold like this compound, a spirocyclic center could potentially be installed at the C-4 position by using a starting material that already contains a spirocyclic ketone or by further elaboration of a C-4 substituent. These approaches, while synthetically challenging, offer a path to novel analogues with constrained geometries.


Agrochemical Research Applications

Development of Biocidal Agents

The isothiazole (B42339) nucleus is a key component in a number of compounds developed for their biocidal properties, particularly as fungicides. researchgate.net The structural features of isothiazole derivatives allow for potent activity against various plant pathogens. acs.org Research into compounds containing the isothiazole ring, such as isotianil (B1240973), has demonstrated their effectiveness in controlling plant diseases. researchgate.net

In the quest for novel fungicides, scientists have synthesized and evaluated derivatives that combine the isothiazole scaffold with other heterocyclic rings, such as thiazole (B1198619). rsc.org This approach aims to create molecules with enhanced fungicidal activity and potentially novel modes of action. For instance, a series of novel isothiazole–thiazole derivatives were designed based on the structures of the plant elicitor isotianil and the fungicide oxathiapiprolin. rsc.org

Bioassays of these synthesized compounds revealed significant fungicidal activity against several oomycete pathogens. rsc.org Notably, compound 6u from this series demonstrated potent efficacy against Pseudoperonospora cubensis and Phytophthora infestansin vivo. rsc.org The activity of this compound suggests a potential mode of action involving the oxysterol-binding protein (ORP1), which was supported by molecular docking studies. rsc.org Furthermore, treatment with compound 6u was found to significantly up-regulate the expression of the systemic acquired resistance (SAR) gene pr1, indicating that it can also enhance the plant's own defense mechanisms against pathogen attacks. rsc.org

Fungicidal Activity of Isothiazole-Thiazole Derivative 6u and Commercial Fungicides

CompoundTarget PathogenEC₅₀ (mg L⁻¹) in vivo
Compound 6uPseudoperonospora cubensis0.046
Compound 6uPhytophthora infestans0.20
OxathiapiprolinSclerotinia sclerotiorum5.98
AzoxystrobinSclerotinia sclerotiorum4.04

Data sourced from a study on isothiazole-thiazole derivatives. rsc.org

Insecticidal Activity Studies

The isothiazole scaffold is also a promising starting point for the development of novel insecticides. rsc.org The insect γ-aminobutyric acid (GABA) receptor is a key target for many insecticides, and research has shown that isothiazole derivatives can act as antagonists of this receptor. rsc.orgnih.gov

Studies on 3-isothiazolol derivatives, which are structurally related to 3-hydroxyisothiazole, have demonstrated their insecticidal potential. rsc.org A series of 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol analogs were synthesized and tested for their activity against Drosophila melanogaster (the common fruit fly) and Spodoptera litura (the tobacco cutworm). rsc.org Several of these compounds exhibited significant insecticidal effects. rsc.org Specifically, compounds 9j and 15g showed high mortality rates against both pest species. rsc.org Molecular docking studies suggested that these compounds bind to the insect GABA receptor, with the hydroxyl group of the isothiazole ring playing a crucial role in this interaction by forming hydrogen bonds. rsc.org

Insecticidal Activity of 3-Isothiazolol Derivatives at 100 mg L⁻¹

CompoundTarget InsectMortality (%)
Compound 9jDrosophila melanogaster100
Compound 15gDrosophila melanogaster>85
Compound 9jSpodoptera litura~95
Compound 15gSpodoptera litura>80

Data sourced from a study on the insecticidal activity of 3-isothiazolol analogs. rsc.org

Further research into related structures, such as 4,5-disubstituted 3-isoxazolols (isomers of isothiazoles), has reinforced the potential of this chemical class. One such derivative, 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol , was identified as a competitive antagonist of housefly GABA receptors and showed moderate insecticidal activity. nih.gov

Herbicide Safening Effects

Herbicide safeners are chemical agents used in agriculture to protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against target weeds. nih.govnih.gov These compounds work by stimulating the plant's natural defense and detoxification pathways. nih.gov While direct studies on 3-Hydroxyisothiazole-5-carboxylate as a herbicide safener are not prominent, the chemical structure, particularly the presence of a carboxylate group on a heterocyclic ring, is found in known safeners. google.com

The mechanism of action for many safeners involves the induction of genes responsible for herbicide metabolism, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. nih.govnih.gov For example, safeners can elevate the levels of glutathione (GSH) and the activity of GSTs, enzymes that conjugate with the herbicide, rendering it non-toxic to the crop plant. nih.govnih.gov

Research on isoxazoline (B3343090) carboxylate derivatives, which are structurally analogous to isothiazole carboxylates, has demonstrated their efficacy as safeners. google.com For instance, ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate (isoxadifen-ethyl) is a commercial safener used to protect crops like maize from the injurious effects of certain herbicides. google.com Some safeners are structurally similar to the herbicides they counteract and may function by competing with the herbicide for its target enzyme in the plant. nih.govnih.gov This competitive inhibition mechanism allows the crop to withstand the herbicide's effects while weeds are still controlled. nih.gov The structural characteristics of this compound suggest it could potentially function through similar mechanisms, making it a candidate for future research and development in the field of herbicide safeners. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxyisothiazole-5-carboxylate derivatives?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of hydroxylamine derivatives with carbonyl compounds under alkaline conditions, followed by cyclization. For example, oxime intermediates (e.g., o-chlorobenzoxime) can be chlorinated and coupled with esters like ethyl acetoacetate to form the isothiazole core. Post-synthetic hydrolysis or functionalization may be required to introduce the carboxylate group . Key parameters include pH control, temperature (often 0–25°C), and purification via recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocols :

  • Storage : Refrigerate (2–8°C) in airtight containers protected from moisture and light. Avoid incompatible materials (e.g., strong oxidizers) .
  • Handling : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or skin contact. Electrostatic discharge precautions are critical during transfer .
  • Spill Management : Collect spills using vacuum systems with HEPA filters; avoid dry sweeping to minimize aerosol formation .

Q. What are the primary challenges in assessing the stability of this compound under varying experimental conditions?

  • Approach : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (hydrolysis, oxidation) are pH- and temperature-dependent. Use buffered solutions (pH 4–7) to minimize decomposition .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Strategy : Apply density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess target binding (e.g., enzyme active sites). Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Troubleshooting :

  • Purity Validation : Use LC-MS to confirm compound integrity (>95% purity) and rule out byproducts .
  • Assay Standardization : Control variables such as solvent (DMSO vs. aqueous buffers), cell line passage number, and incubation time .
  • Replicate Studies : Cross-validate results across independent labs using identical protocols .

Q. What advanced analytical techniques are critical for characterizing this compound derivatives?

  • Techniques :

  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • NMR Spectroscopy : Assign regiochemistry using ¹H-¹³C HMBC correlations (e.g., distinguishing 3- vs. 5-substituted isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for novel derivatives .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

  • Process Chemistry :

  • Catalysis : Replace stoichiometric reagents (e.g., PCl₅) with catalytic systems to reduce waste .
  • Flow Chemistry : Improve reaction consistency and heat transfer for exothermic steps (e.g., cyclization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.